
2,4-Diamino-3,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-3,5-dimethylphenol is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, characterized by the presence of two amino groups and two methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-3,5-dimethylphenol typically involves the nitration of 3,5-dimethylphenol followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of xylene as a starting material, which undergoes carbonylation, oxidation, and hydrolysis to produce 3,5-dimethylphenol. This intermediate is then subjected to nitration and reduction to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-3,5-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the activating effect of the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used for reduction.
Substitution: Electrophilic reagents such as halogens and sulfonic acids can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dinitro-3,5-dimethylphenol.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of halogenated or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-3,5-dimethylphenol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-1,3,5-triazine: A compound with similar amino group functionality but a different aromatic core.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with additional phenyl substitution.
Uniqueness
2,4-Diamino-3,5-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual amino and methyl groups provide a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2,4-diamino-3,5-dimethylphenol |
InChI |
InChI=1S/C8H12N2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,9-10H2,1-2H3 |
InChI-Schlüssel |
PYFXEDDXCHOKKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1N)C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



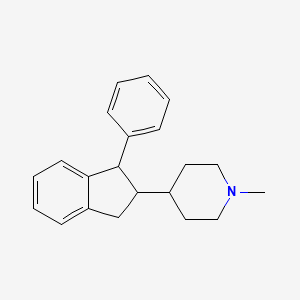



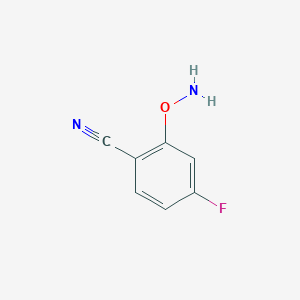
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)

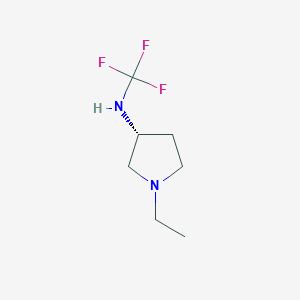
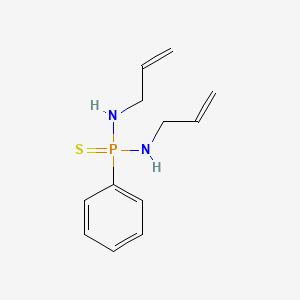
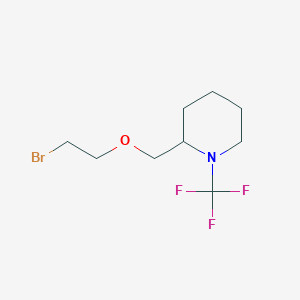

![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)
